molecular formula C26H38N3+ B1200200 3,6-Bis(dimethylamino)-10-nonylacridinium CAS No. 78125-98-1

3,6-Bis(dimethylamino)-10-nonylacridinium

Cat. No.: B1200200
CAS No.: 78125-98-1
M. Wt: 392.6 g/mol
InChI Key: CHKMESCAQLVOQU-UHFFFAOYSA-N
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Description

Acridine Orange 10-nonyl (bromide) is a fluorescent dye that is widely used in biological and chemical research. It is a derivative of acridine orange, modified with a nonyl group and bromide ion. This compound is particularly known for its ability to selectively bind to cardiolipin, a lipid found in the inner mitochondrial membrane, making it a valuable tool for studying mitochondrial function and structure .

Preparation Methods

The synthesis of Acridine Orange 10-nonyl (bromide) involves the alkylation of acridine orange with a nonyl bromide. The reaction typically takes place in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: Room temperature

    Solvent: Ethanol or dimethyl sulfoxide (DMSO)

    Reaction Time: Several hours to ensure complete reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Acridine Orange 10-nonyl (bromide) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: It can also be reduced, although this is less common in typical applications.

    Substitution: The nonyl group can be substituted with other alkyl groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acridine Orange 10-nonyl (bromide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acridine Orange 10-nonyl (bromide) involves its selective binding to cardiolipin in the inner mitochondrial membrane. This binding is independent of the mitochondrial membrane potential, which distinguishes it from other mitochondrial probes. The compound’s fluorescence properties allow for the visualization and quantification of cardiolipin, providing insights into mitochondrial health and function .

Comparison with Similar Compounds

Acridine Orange 10-nonyl (bromide) is unique in its selective binding to cardiolipin and its independence from membrane potential. Similar compounds include:

    Acridine Orange: The parent compound, used for general nucleic acid staining.

    Acridine Orange hydrochloride: Another derivative used for similar applications but with different binding properties.

    Ethidium bromide: A nucleic acid stain that intercalates with DNA, used in gel electrophoresis.

    Propidium iodide: A fluorescent dye that binds to DNA, commonly used in cell viability assays

Acridine Orange 10-nonyl (bromide) stands out due to its specific interaction with cardiolipin and its utility in mitochondrial studies.

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N3/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29/h13-16,18-20H,6-12,17H2,1-5H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKMESCAQLVOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999372
Record name 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78125-98-1, 81650-07-9
Record name N(10)-Nonylacridine orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078125981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-N-Nonylacridinium orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081650079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NONYLACRIDINE ORANGE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD9ROX569A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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